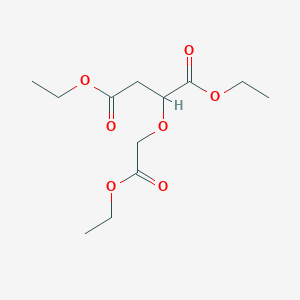
Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate can be synthesized through the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating butanedioic acid with ethanol and a catalytic amount of sulfuric acid to produce the diethyl ester. The reaction conditions include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Hydrolysis: Butanedioic acid and ethanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Diols derived from the reduction of the ester groups.
Scientific Research Applications
Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Polymer Chemistry: It is used in the production of biodegradable polymers and copolymers.
Agricultural Chemistry: It can be utilized in the synthesis of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate involves its reactivity as an ester. The ester groups can undergo nucleophilic attack by various reagents, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl butanedioate: A simpler ester of butanedioic acid with similar reactivity.
Diethyl 2-oxoethoxybutanedioate: A related compound with a different substitution pattern on the butanedioic acid backbone.
Uniqueness
Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate is unique due to the presence of the ethoxy and oxoethoxy groups, which impart distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
51980-31-5 |
|---|---|
Molecular Formula |
C12H20O7 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate |
InChI |
InChI=1S/C12H20O7/c1-4-16-10(13)7-9(12(15)18-6-3)19-8-11(14)17-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
WXMXLAOQNVMPIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)OCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















